![molecular formula C16H12ClF3N2O2 B4631843 N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)

N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea

Descripción general

Descripción

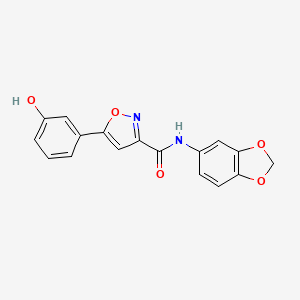

N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea, also known as ACPU, is a synthetic compound that is widely used in scientific research. ACPU belongs to the family of urea-based compounds and has been shown to have a wide range of biological activities.

Aplicaciones Científicas De Investigación

Environmental Analysis and Degradation

Analysis of Triclocarban in Aquatic Samples

A method using liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) has been developed for the determination of Triclocarban (TCC), a polychlorinated phenyl urea similar in structure to N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea, in aquatic environments. This method addresses the need for sensitive, selective, and affordable analytical techniques for environmental monitoring of TCC, which has been detected in river water and wastewater due to its use as an antibacterial additive in personal care products (Halden & Paull, 2004).

Electro-Fenton Degradation of Antimicrobials

The antimicrobials triclosan and triclocarban have been degraded using four electro-Fenton systems, demonstrating the potential for environmental remediation of water sources contaminated with such compounds. This research provides insight into the degradation pathways and efficiency of treatments for urea-based antimicrobials in water (Sirés et al., 2007).

Pharmacological and Chemical Applications

In Vitro Inhibition of Translation Initiation

Symmetrical N,N'-diarylureas, including compounds with structural elements related to this compound, have been identified as activators of the eIF2α kinase heme-regulated inhibitor. These compounds inhibit cancer cell proliferation and may serve as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Inhibition of Chitin Synthesis

The biochemical mode of action of certain 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, such as diflubenzuron and its analogs, includes the inhibition of chitin synthesis in insect larvae. This mechanism is crucial for understanding the insecticidal effect of these compounds, offering a potential avenue for exploring similar activities in related urea derivatives (Deul et al., 1978).

Propiedades

IUPAC Name |

1-(3-acetylphenyl)-3-[4-chloro-2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N2O2/c1-9(23)10-3-2-4-12(7-10)21-15(24)22-14-6-5-11(17)8-13(14)16(18,19)20/h2-8H,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWUHGAJNMQIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)

![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)

![methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)

![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4631814.png)

![2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4631833.png)

![3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4631841.png)

![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)

![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)